(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one
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Overview
Description
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one is a synthetic organic compound characterized by its unique chemical structure, which includes chloro and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyl Ether: The reaction begins with the formation of the benzyl ether by reacting 2-chloro-6-fluorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate.
Knoevenagel Condensation: The resulting benzyl ether is then subjected to a Knoevenagel condensation with 4-fluoroaniline and malonic acid in the presence of a base like piperidine to form the desired propenone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Biological Activity
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one, commonly referred to as a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a combination of functional groups, including chloro, fluoro, methoxy, and amino groups, which contribute to its reactivity and interaction with biological targets.
Chemical Structure
The molecular formula of the compound is C24H21ClFNO2, and its IUPAC name is (E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-fluorophenylamino)prop-2-en-1-one. The presence of halogen substituents is significant as they often enhance biological activity by influencing the compound's lipophilicity and electronic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The functional groups allow for specific binding interactions, which can modulate enzymatic activity or receptor signaling pathways. This mechanism may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Receptor Modulation: By binding to receptors, the compound can influence various signaling cascades that regulate cellular functions.
Biological Activity
Research has indicated that this compound exhibits notable biological activities:
- Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been shown to inhibit tubulin polymerization, a crucial process for cancer cell division. This effect can lead to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells .
- Anti-inflammatory Properties: The compound's structural characteristics may also confer anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .
- Antioxidant Activity: Some derivatives of similar compounds have shown significant antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .
Case Studies and Research Findings
A review of literature reveals several studies that have explored the biological activity of related compounds:
Properties
IUPAC Name |
(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF2NO2/c23-20-2-1-3-21(25)19(20)14-28-18-10-4-15(5-11-18)22(27)12-13-26-17-8-6-16(24)7-9-17/h1-13,26H,14H2/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDODHIHOELYTOB-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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